Product packaging for 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol(Cat. No.:CAS No. 825608-36-4)

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

Cat. No.: B1335169
CAS No.: 825608-36-4
M. Wt: 259.35 g/mol
InChI Key: CCYPWQGZHYYQPS-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Scaffolds in Drug Discovery

The indole nucleus is a privileged heterocyclic structure, prominently featured in a vast array of natural products and synthetic compounds with significant biological activities. benthamdirect.comeurekaselect.com Its versatile structure allows it to interact with a wide range of biological targets, making it a cornerstone in the development of new drugs. nih.govmdpi.com Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. benthamdirect.com

The unique physicochemical and biological properties of the indole scaffold make it a promising platform for the development of pharmacophores in drug design. eurekaselect.comresearcher.life For instance, indole-based compounds like the vinca (B1221190) alkaloids (vinblastine and vincristine) are established anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Furthermore, synthetic derivatives such as sunitinib, a tyrosine kinase inhibitor, have proven effective in treating certain types of cancer, highlighting the adaptability of the indole scaffold in targeted therapies. mdpi.com The ability of indole derivatives to target various biological pathways underscores their importance in modern medicinal chemistry. nih.govmdpi.com

Prominence of Piperazine (B1678402) Moieties in Medicinal Chemistry

Piperazine is another critical building block in the design of therapeutic agents. bohrium.com As one of the most common nitrogen-containing heterocycles in drug discovery, the piperazine ring is a key component of numerous blockbuster drugs. bohrium.com Its prevalence is due to several favorable properties. The six-membered ring containing two nitrogen atoms at opposing positions provides a unique combination of structural rigidity and a large polar surface area. bohrium.comnih.gov

These characteristics often lead to improved physicochemical properties in drug candidates, such as enhanced water solubility and oral bioavailability. bohrium.comnih.gov The piperazine moiety can also form hydrogen bonds, which can contribute to stronger and more specific interactions with biological targets. nih.gov Piperazine derivatives have been extensively explored and have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antipsychotic effects. ingentaconnect.com The versatility of the piperazine ring allows for easy modification, enabling chemists to fine-tune the pharmacological properties of a molecule. bohrium.comnih.gov

Rationale for Investigating Indole-Piperazine-Propanol Hybrid Structures

The combination of indole and piperazine moieties, connected by a propan-2-ol linker, is a deliberate design strategy aimed at creating novel compounds with potentially superior therapeutic properties. The rationale behind investigating such hybrid structures is multifaceted. Firstly, the indole scaffold provides a versatile platform for interacting with various biological targets, as previously discussed. The piperazine ring, on the other hand, can significantly improve the pharmacokinetic profile of the molecule, enhancing its solubility and ability to be absorbed by the body. bohrium.comnih.gov

Secondly, the propan-2-ol linker is not merely a spacer. The hydroxyl group can participate in hydrogen bonding interactions with target receptors, potentially increasing binding affinity and specificity. The length and flexibility of the linker can also be optimized to correctly position the indole and piperazine moieties for optimal interaction with their respective binding sites.

Recent research has focused on the development of indole-piperazine hybrids for various therapeutic applications. For example, some indole-piperazine derivatives have been investigated as selective histone deacetylase (HDAC) inhibitors, showing promise in the development of new anticancer agents. researchgate.netnih.govnih.gov The synergistic effect of combining these two pharmacophores can lead to compounds with enhanced potency and a more desirable pharmacological profile. mdpi.com

Overview of Research Approaches Applied to this Compound Class

The investigation of the 1-indol-1-yl-3-piperazin-1-yl-propan-2-ol chemical class and its derivatives typically involves a multi-pronged research approach. A common starting point is the chemical synthesis of a library of related compounds. This often involves multi-step synthetic routes, such as the Mannich reaction, to produce a series of novel piperazinyl indolyl propanones. researchgate.net

Once synthesized, these compounds undergo rigorous characterization to confirm their chemical structure and purity. Following this, a battery of in vitro and in vivo pharmacological evaluations are conducted. These studies aim to assess the biological activity of the compounds against specific targets. For instance, in the context of developing antipsychotic agents, researchers might evaluate the compounds for their antagonism of dopaminergic and serotonergic receptors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O B1335169 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol CAS No. 825608-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-indol-1-yl-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYPWQGZHYYQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Indol 1 Yl 3 Piperazin 1 Yl Propan 2 Ol and Analogues

Retrosynthetic Design Strategies

A common retrosynthetic approach for 1-indol-1-yl-3-piperazin-1-yl-propan-2-ol and its analogues dissects the molecule into three key fragments: the indole (B1671886) nucleus, a three-carbon linker, and the piperazine (B1678402) ring. This disconnection strategy allows for the independent synthesis and functionalization of the indole and piperazine components before their eventual coupling. A key intermediate in many synthetic routes is an N-alkylation agent for the indole, often an epoxide-containing fragment, which introduces the propan-2-ol linker.

Construction of the Indole Substructure

The indole core is a prevalent motif in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed.

Established Indole Synthesis Routes

Several classic named reactions are frequently employed for the de novo synthesis of the indole ring system. These methods offer versatility in accessing a wide array of substituted indoles. nih.govbohrium.comrsc.org

Indole Synthesis Route Description Key Reactants
Fischer Indole Synthesis This is one of the oldest and most reliable methods, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. rsc.orgrsc.orgArylhydrazine, Aldehyde or Ketone
Bischler-Möhlau Indole Synthesis This method involves the reaction of an α-halo-ketone with an excess of aniline.α-Halo-ketone, Aniline
Reissert Indole Synthesis This synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form indole-2-carboxylic acid. rsc.orgresearchgate.neto-Nitrotoluene, Diethyl oxalate
Larock Indole Synthesis A palladium-catalyzed reaction of an o-haloaniline with an alkyne. rsc.orgo-Haloaniline, Alkyne

These foundational methods provide the basis for creating diverse indole scaffolds that can be further elaborated.

N-Alkylation and Functionalization of the Indole Nucleus

Once the indole nucleus is formed, the next crucial step is the introduction of the side chain at the N1 position. This is typically achieved through N-alkylation. A common strategy involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, to form the corresponding anion, which then acts as a nucleophile. youtube.com This nucleophile can then react with a suitable electrophile, such as a protected 3-halopropan-2-ol or, more directly, an epoxide like epichlorohydrin (B41342). researchgate.netnih.gov The use of epichlorohydrin is an efficient method to introduce the 3-chloro-2-hydroxypropyl group in a single step.

Recent advancements in N-alkylation of indoles include the use of iron-catalyzed reactions and copper-hydride catalyzed enantioselective methods, which offer milder reaction conditions and greater control over stereochemistry. nih.govnih.gov Organocatalytic and organometallic strategies have also been developed for the construction of chiral α-N-branched indoles. mdpi.com

Synthesis of the Piperazine Moiety

The piperazine ring is another key component of the target molecule and is found in numerous FDA-approved drugs. nih.govresearchwithnj.com Its synthesis and functionalization are well-established areas of organic chemistry.

Core Piperazine Ring Formation

The formation of the piperazine ring can be achieved through several methods. A common approach involves the cyclization of a suitable linear diamine precursor. mdpi.com For instance, the reaction of an N-substituted diethanolamine (B148213) with a primary amine can lead to the formation of the piperazine ring. Another strategy involves the reductive cyclization of dioximes derived from the double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net

Alternative methods for constructing the piperazine scaffold include the hydrogenation of pyrazines and the dimerization of aziridines. mdpi.com

Diverse Functionalization of Piperazine Nitrogen Atoms

With the piperazine core constructed, the nitrogen atoms can be functionalized to introduce a wide variety of substituents. N-alkylation is a primary method for this functionalization, often employing alkyl halides or sulfonates in a nucleophilic substitution reaction. nih.gov Reductive amination is another powerful technique used to introduce alkyl groups onto the piperazine nitrogens. nih.gov

For the synthesis of N-aryl piperazines, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are frequently utilized. nih.gov These cross-coupling reactions allow for the formation of a carbon-nitrogen bond between the piperazine and an aromatic ring. Additionally, nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings provides another route to N-aryl piperazines. nih.gov Recent research has also focused on the C-H functionalization of the piperazine ring itself, opening up new avenues for creating structural diversity. researchgate.netmdpi.comnsf.gov

Integration of the Propan-2-ol Linker

The central propan-2-ol linker is most commonly introduced via the ring-opening of an epoxide precursor. This approach is one of the most direct and efficient methods for creating β-amino alcohols. researchgate.net The reaction involves a nucleophilic attack on one of the epoxide's carbon atoms, leading to the formation of the characteristic 1,2-amino alcohol structure. The versatility of this reaction allows for two primary synthetic routes to assemble the target compound:

Route A: Nucleophilic attack of piperazine on an N-indolyl propylene (B89431) oxide derivative (e.g., 1-(2,3-epoxypropyl)-1H-indole).

Route B: Nucleophilic attack of the indole nitrogen on a piperazinyl epoxide derivative (e.g., 1-(2,3-epoxypropyl)piperazine).

Both strategies rely on the inherent ring strain of the epoxide, which facilitates cleavage even with moderately nucleophilic reagents. libretexts.org

Achieving stereocontrol at the C2 position of the propan-2-ol linker is critical for investigating the biological activity of enantiomerically pure compounds. The primary strategy for this is the asymmetric ring-opening (ARO) of epoxides. mdpi.com

Several catalytic systems have been developed to achieve high enantioselectivity in this transformation. Chiral Lewis acids and organocatalysts are prominent in this field. For instance, copper-catalyzed ring-opening of racemic epoxides using chiral ligands like (R)-DTBM-MeO-BIPHEP can produce amino alcohols with high enantiomeric excess (ee). rroij.com Similarly, scandium(III) triflate, when complexed with chiral bipyridine ligands, effectively catalyzes the desymmetrization of meso-epoxides. organic-chemistry.orgresearchgate.net

Another effective approach involves the use of chiral sulfinamide-based organocatalysts, which facilitate the ARO of meso-epoxides with amine nucleophiles at room temperature, yielding products with excellent enantioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to favor the desired stereoisomer.

A more direct, non-catalytic method involves using an enantiomerically pure epoxide as the starting material. researchgate.netrroij.com This approach transfers the chirality from the starting material to the final product, simplifying the purification process by avoiding the need to separate enantiomers.

The table below summarizes various approaches to stereoselective β-amino alcohol synthesis.

Catalyst/MethodNucleophileEpoxide TypeKey Features
Copper complex with (R)-DTBM-MeO-BIPHEP ligandAminesRacemic ethynyl (B1212043) epoxidesProvides optically active amino alcohols with up to 94% ee. rroij.com
Scandium triflate with chiral bipyridine ligandAromatic aminesmeso-EpoxidesAchieves high yields and excellent enantioselectivities. organic-chemistry.org
Chiral Sulfinamide OrganocatalystAnilinesmeso-EpoxidesProceeds at room temperature with high enantioselectivity. organic-chemistry.org
Use of Chiral EpoxideAminesEnantiopure epoxidesDirect transfer of stereochemistry to the product. researchgate.net

The assembly of the this compound scaffold is typically achieved through the nucleophilic ring-opening of an epoxide. The reaction involves connecting the three core components: the indole ring, the piperazine ring, and a three-carbon unit that becomes the hydroxypropyl linker.

The most common strategy is the aminolysis of an epoxide, where the piperazine nitrogen acts as the nucleophile, attacking an epoxide precursor attached to the indole ring (e.g., 1-(oxiran-2-ylmethyl)-1H-indole). This reaction is a classic SN2-type process where the nucleophilic amine attacks the sterically less hindered carbon of the epoxide ring, resulting in a trans-configured product. rroij.com The reaction can often be performed by heating the reactants in a suitable solvent such as ethanol (B145695) or isopropanol. researchgate.net

Alternatively, the indole nitrogen can act as the nucleophile to open a piperazine-containing epoxide. While indole is a weaker nucleophile than piperazine, its reaction with epoxides can be facilitated, often in the presence of a catalyst or in highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol, which can promote the reaction without additional additives. researchgate.netnih.gov

Lewis acids are frequently employed to catalyze these coupling reactions. Catalysts such as indium tribromide (InBr₃), antimony trichloride (B1173362) (SbCl₃), and zinc(II) perchlorate (B79767) are effective in promoting the ring-opening of epoxides with amine nucleophiles under mild conditions, often leading to high yields and excellent regioselectivity. researchgate.netrroij.comorganic-chemistry.org Aluminum triflate (Al(OTf)₃) has also been shown to be a good catalyst for forming β-amino alcohols that bear a piperazine motif. nih.gov

The table below outlines common coupling strategies.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Catalyst/ConditionsProduct Moiety Formed
Piperazine1-(Oxiran-2-ylmethyl)-1H-indoleEthanol, refluxPiperazinyl-propan-2-ol
Indole1-(Oxiran-2-ylmethyl)piperazine2,2,2-Trifluoroethanol or Lewis Acid (e.g., Sc(OTf)₃)Indolyl-propan-2-ol
Piperazine1-(Oxiran-2-ylmethyl)-1H-indoleZinc(II) perchlorate, solvent-freePiperazinyl-propan-2-ol
Piperazine1-(Oxiran-2-ylmethyl)-1H-indoleAl(OTf)₃Piperazinyl-propan-2-ol

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry aims to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, several advanced techniques have been applied.

Catalysis: The role of catalysis is crucial for enhancing reaction rates and selectivity.

Lewis Acid Catalysis: As mentioned, Lewis acids like scandium triflate, indium tribromide, and zinc perchlorate are highly effective for the aminolysis of epoxides. researchgate.netorganic-chemistry.org They activate the epoxide ring towards nucleophilic attack, allowing reactions to proceed under milder conditions.

Transition Metal Catalysis: Palladium and copper catalysts are instrumental in the synthesis of the indole and piperazine precursors. For instance, palladium-catalyzed reactions are widely used for C-N bond formation to construct arylpiperazines. organic-chemistry.org Copper-catalyzed reactions can be employed for various indole functionalizations. rsc.org

Biocatalysis: Enzymes offer an environmentally friendly alternative for synthesizing β-amino alcohols. Lipases have been shown to catalyze the ring-opening of epoxides in continuous-flow reactors, operating under benign conditions (e.g., 35 °C) with short reaction times. mdpi.com

Organocatalysis: Small organic molecules, such as chiral sulfinamides, can provide high enantioselectivity in the asymmetric ring-opening of epoxides without the need for metal catalysts. organic-chemistry.org

Advanced Techniques:

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and can simplify product work-up. The use of catalysts like silica (B1680970) gel or zinc(II) perchlorate has been shown to be effective for the ring-opening of epoxides by amines without a solvent. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times compared to conventional heating. The regioselective ring-opening of epoxides with piperazine derivatives has been successfully performed under microwave irradiation, leading to the desired products efficiently. researchgate.net

Aqueous Media: Using water as a solvent is a key principle of green chemistry. The mild aminolysis of various epoxides has been shown to proceed with high selectivity and in excellent yields in water, often without any catalyst. organic-chemistry.org

The following table compares conventional and advanced synthetic techniques.

TechniqueConventional MethodAdvanced MethodAdvantages of Advanced Method
Heating Oil bath, reflux (hours)Microwave irradiation (minutes)Drastic reduction in reaction time, improved yields. researchgate.net
Solvent Organic solvents (e.g., ethanol, THF)Water or solvent-freeReduced environmental impact, simplified work-up. organic-chemistry.org
Catalyst Stoichiometric reagentsCatalytic Lewis acids, organocatalysts, enzymesHigher efficiency, lower waste, potential for asymmetry. mdpi.comorganic-chemistry.org

Analytical Characterization of Synthesized Compounds

The structural confirmation and purity assessment of this compound and its analogues are performed using a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, typically between 7.0 and 8.5 ppm. The protons of the piperazine ring would appear as multiplets, often in the 2.5-4.0 ppm range. The methine proton of the propan-2-ol linker (CH-OH) would be a key signal, likely appearing as a multiplet around 4.0 ppm. The adjacent methylene (B1212753) protons (CH₂) would also give distinct signals. The hydroxyl proton (OH) would appear as a broad singlet, its position being solvent-dependent. mdpi.comgoogle.com

¹³C NMR: The spectrum would confirm the number of unique carbon atoms. Aromatic carbons of the indole would resonate in the 110-140 ppm region. The carbon bearing the hydroxyl group (C-OH) would be found around 60-70 ppm, while the carbons of the piperazine ring and the other linker carbons would appear in the upfield region. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition and molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group. C-H stretching of the aromatic and aliphatic parts, as well as C-N and C-O stretching vibrations, would also be observable. mdpi.com

Chromatographic Methods: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction. Column chromatography is the standard method for purification of the final product. High-performance liquid chromatography (HPLC) is employed to determine the purity of the synthesized compound and, if a chiral stationary phase is used, to determine the enantiomeric excess. nih.gov

The table below summarizes the expected analytical data for the title compound.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons (indole): 7.0-8.5 ppm. Methine proton (CH-OH): ~4.0 ppm. Methylene protons (linker): ~3.0-4.0 ppm. Piperazine protons: ~2.5-4.0 ppm. Hydroxyl proton (OH): Broad signal.
¹³C NMR Aromatic carbons: 110-140 ppm. C-OH carbon: ~65 ppm. Piperazine & linker carbons: 45-60 ppm.
HRMS Molecular ion peak corresponding to the exact mass of C₁₅H₂₁N₃O.
IR (cm⁻¹) ~3400 (broad, O-H stretch). ~3100-2800 (C-H stretch). ~1600 (C=C aromatic stretch). ~1200-1000 (C-N, C-O stretch).

Biological Activity and Pre Clinical Pharmacological Profiling of Derivatives

In Vitro Receptor Binding and Functional Assays

Derivatives based on the indolyl-propanol or indolyl-piperazine framework have been identified as potent inhibitors of monoamine transporters, which are crucial for regulating the synaptic concentrations of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA).

A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols demonstrated significant activity as monoamine reuptake inhibitors. nih.govebi.ac.uk Through chiral resolution, the (2R,3S)-isomer was identified as a particularly potent norepinephrine reuptake inhibitor with an IC50 value of 28 nM. nih.govdrugbank.com This compound exhibited excellent selectivity against the dopamine transporter (DAT) and a 13-fold selectivity over the serotonin transporter (SERT). nih.govdrugbank.com

Furthermore, research into indolylpropyl-piperazine derivatives has highlighted their strong affinity for the serotonin transporter. nih.gov A series of (2,3-dihydro-benzo nih.govresearchgate.netoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides showed high potency for SERT, with several compounds displaying Ki values in the low nanomolar range. nih.gov For instance, compounds 7k and 13c from this series were the most potent, with Ki values of 5.63 nM and 6.85 nM, respectively. nih.gov

Table 1: SERT Inhibition by Indolylpropyl-piperazine Derivatives

Compound SERT Ki (nM) nih.gov
7k 5.63 ± 0.82

| 13c | 6.85 ± 0.19 |

The structural motifs present in derivatives of 1-indol-1-yl-3-piperazin-1-yl-propan-2-ol make them suitable candidates for interacting with various G-protein coupled receptors, particularly dopamine and serotonin receptor subtypes, which are key targets in neuropsychiatric drug discovery.

Studies on indolylpropyl-piperazine derivatives revealed significant affinity for the dopamine D2 receptor. nih.gov Within the same series that showed potent SERT inhibition, compounds 7m and 7n displayed notable D2 receptor affinities, with Ki values of 593 nM and 307 nM, respectively. nih.gov Compound 7n was highlighted for having comparable affinities for both SERT and the D2 receptor, suggesting a potential multi-target profile. nih.gov

Another series of compounds, 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which are structurally related to the core molecule, were found to be ligands of dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, with affinities in the nanomolar range. nih.gov Three of the most potent compounds from this series acted as antagonists at both D2 and 5-HT2A receptors. nih.gov

Additionally, a derivative containing an indole-2-carboxamide moiety, VK4-116 , was identified as a selective dopamine D3 receptor (D3R) ligand. nih.gov Research demonstrated that its pharmacological properties are influenced by the heteromerization of D1 and D3 receptors, where it acts as a ß-arrestin-biased agonist specifically within the D1R-D3R heteromer complex. nih.govescholarship.org

Table 2: Dopamine D2 Receptor Affinity of Indolylpropyl-piperazine Derivatives

Compound D2 Ki (nM) nih.gov
7n 307 ± 6

| 7m | 593 ± 62 |

Beyond direct interactions with monoamine transporters and classical dopamine and serotonin receptors, certain derivatives have shown activity on other neurotransmitter-related targets. For example, some multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been investigated for their interaction with the trace amine-associated receptor 1 (TAAR1), which is known to modulate dopaminergic, serotonergic, and glutamatergic systems. nih.gov Additionally, some indolylpropyl-piperazine derivatives have been evaluated for their ability to inhibit monoamine oxidase-A (MAO-A), an enzyme critical for neurotransmitter metabolism. nih.gov

Enzyme Inhibition Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.govmdpi.com A novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized, and among them, compound 4l , which features an indole (B1671886) moiety attached to the piperazine ring, demonstrated a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of the enzyme. nih.gov

In a related study, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one was identified as a mushroom tyrosinase inhibitor with an IC50 of 252 μM. researchgate.net Subsequent chemical modifications led to the synthesis of analogues with improved potency, including compound 2d , which exhibited a much lower IC50 value of 7.56 μM and was characterized as a mixed-type inhibitor. researchgate.net

Table 3: Tyrosinase Inhibition by Indole Derivatives

Compound Scaffold IC50 (μM) Inhibition Type Source
4l Indole-Nitrophenylpiperazine 72.55 Mixed nih.gov
1a Indole-Piperidine 252 - researchgate.net

| 2d | Indole-Piperidine Analogue | 7.56 | Mixed | researchgate.net |

Cytosolic phospholipase A2alpha (cPLA2α) is an enzyme that plays a critical role in inflammatory pathways by releasing arachidonic acid. nih.gov A series of 1-indol-1-yl-propan-2-ones, structurally very similar to the parent compound, were evaluated as inhibitors of cPLA2α. nih.gov This research established the potential of the indole-propanone scaffold for cPLA2α inhibition. Further optimization of a class of indole-based inhibitors led to the discovery of potent and selective cPLA2α inhibitors, demonstrating efficacy in various isolated enzyme and cell-based assays. nih.gov

Other Enzymatic Targets

Derivatives of the indolylpiperazine structure have been investigated for their inhibitory action against several key enzymes implicated in pathological processes. Notably, these compounds have shown affinity for tyrosinase, 1,3-beta-D-glucan synthase, and bacterial topoisomerases.

Certain 1-(1H-indol-3-yl) derivatives have been identified as inhibitors of tyrosinase, an enzyme crucial for melanin biosynthesis. nih.govmdpi.com One study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising mushroom tyrosinase inhibitor with an IC50 value of 252 μM. researchgate.net Further investigation into nitrophenylpiperazine derivatives revealed that a compound featuring an indole moiety exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM, acting as a mixed-type inhibitor. nih.gov Another study on piperazine derivatives identified two compounds with a 1,2,4-triazole (B32235) nucleus as potent tyrosinase inhibitors, with IC50 values of 31.2 ± 0.7 and 30.7 ± 0.2 µM. researchgate.net

In the realm of antifungal research, a piperazine propanol (B110389) derivative, GSI578 [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester], was identified as a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase with an IC50 value of 0.16 microM. nih.gov This enzyme is a critical component in the synthesis of the fungal cell wall, making it a prime target for antifungal agents. nih.govwikipedia.orgpatsnap.com The inhibition of this enzyme leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and eventual cell lysis. patsnap.com

Furthermore, certain derivatives have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. researchgate.netmdpi.com Aminocoumarin antibiotics, for instance, are potent inhibitors of the ATPase activity of DNA gyrase by blocking the binding of ATP to the GyrB subunit. researchgate.netnih.gov Studies on gallate derivatives have also shown them to be ATP-competitive inhibitors of DNA gyrase. nih.gov

Table 1: Enzymatic Inhibition by Indolylpiperazine Derivatives

Derivative Class Enzyme Target IC50 Value Source(s)
3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one Mushroom Tyrosinase 252 μM researchgate.net
Nitrophenylpiperazine with indole moiety Tyrosinase 72.55 μM nih.gov
Piperazine with 1,2,4-triazole nucleus (Compound 10a) Tyrosinase 31.2 ± 0.7 µM researchgate.net
Piperazine with 1,2,4-triazole nucleus (Compound 10b) Tyrosinase 30.7 ± 0.2 µM researchgate.net
Piperazine propanol derivative (GSI578) Candida albicans 1,3-beta-D-glucan synthase 0.16 µM nih.gov

Antimicrobial Efficacy Assessments

The antimicrobial potential of indolylpiperazine derivatives has been extensively evaluated against a wide array of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Indole and piperazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Synthetic indole derivatives, specifically compounds SMJ-2 and SMJ-4, were found to be particularly effective against a variety of Gram-positive bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA), Enterococcus faecalis, and Enterococcus faecium. nih.gov These compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL for SMJ-2 and 0.25 to 16 µg/mL for SMJ-4. nih.gov Their efficacy was maintained against strains resistant to other antibiotics like vancomycin (B549263) and ciprofloxacin, suggesting a distinct mechanism of action. nih.gov However, these compounds showed limited activity against Gram-negative bacteria, which was attributed to the outer membrane acting as a permeability barrier. nih.gov

Other studies on tris(1H-indol-3-yl)methylium salts also revealed high activity against Gram-positive bacteria, with MIC values ranging from 0.13 to 2.0 μg/mL. mdpi.com The activity of some of these derivatives was comparable or even superior to the antibiotic levofloxacin. mdpi.com While generally less potent against Gram-negative bacteria, some derivatives did show a degree of activity. mdpi.com Similarly, new synthetic 1,3-bis(aryloxy)propan-2-amines showed MIC values in the range of 2.5–10 μg/ml against Gram-positive pathogens, including MRSA strains. nih.gov

Table 2: Antibacterial Activity (MIC) of Indolylpiperazine Derivatives

Derivative/Compound Bacterial Strain(s) MIC Range (µg/mL) Source(s)
Synthetic Indole (SMJ-2) Gram-positive bacteria (MRSA, MDR-Enterococcus spp.) 0.25 - 2 nih.gov
Synthetic Indole (SMJ-4) Gram-positive bacteria (MRSA, MDR-Enterococcus spp.) 0.25 - 16 nih.gov
tris(1H-indol-3-yl)methylium salts Gram-positive bacteria 0.13 - 2.0 mdpi.com
1,3-bis(aryloxy)propan-2-amines Gram-positive bacteria (including MRSA) 2.5 - 10 nih.gov

Derivatives of 1-(1H-indol-3-yl) have shown notable fungicidal activity against clinically relevant fungal pathogens such as Candida species and Aspergillus niger. nih.gov In one study, several 1-(1H-indol-3-yl) derivatives were active against various strains of Candida albicans, Candida glabrata, and Candida parapsilosis, as well as Aspergillus niger, with MIC values ranging from 0.125 to 1.000 mg/mL. nih.govresearchgate.net The observed effect was fungicidal against all tested strains. nih.gov Another series of 2-aryl-3-azolyl-1-indolyl-propan-2-ol derivatives also demonstrated good antifungal potential against Candida species, with MIC values between 0.005 and 1.25 μg/mL. nih.gov

The mechanism of this antifungal action for some derivatives is linked to the inhibition of 1,3-beta-D-glucan synthase, as seen with the piperazine propanol derivative GSI578, which was effective against both C. albicans and A. fumigatus. nih.gov Furthermore, tris(indolyl)methylium salts also possessed pronounced activity against Candida albicans and Aspergillus niger with MIC values of 2.0 μg/mL. mdpi.com

Table 3: Antifungal Activity (MIC) of Indolylpiperazine Derivatives

Derivative Class Fungal Strain(s) MIC Range Source(s)
1-(1H-indol-3-yl) derivatives Candida spp., Aspergillus niger 0.125 - 1.000 mg/mL nih.govresearchgate.net
2-aryl-3-azolyl-1-indolyl-propan-2-ol Candida spp. 0.005 - 1.25 µg/mL nih.gov
tris(indolyl)methylium salts Candida albicans, Aspergillus niger 2.0 µg/mL mdpi.com
Imidazole derivatives Candida spp. 200 - 312.5 µg/mL mdpi.com

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and indole-based compounds have shown promise in this area. A series of indolizine (B1195054) derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and a multidrug-resistant (MDR) strain. nih.gov Several compounds were active against the H37Rv strain with MICs ranging from 4 to 32 µg/mL. nih.gov Notably, one compound with a fluorine substitution demonstrated the highest potency against the susceptible H37Rv strain with an MIC of 4 µg/mL. nih.gov Certain derivatives also exhibited activity against the MDR-MTB strain with MICs between 16 and 64 µg/mL. nih.gov

Another study on new indole and indazole derivatives identified compounds with excellent antimycobacterial activity against M. tuberculosis H37Rv, with MIC values as low as 0.3969 μM and 0.4412 μM. researchgate.net Furthermore, a series of hybrid molecules combining indole and pyridine (B92270) scaffolds showed high activity against both drug-sensitive M. tuberculosis Н37Rv (MIC = 0.05-2 μg/mL) and isoniazid-resistant clinical isolates (MIC = 0.018-4.44 μg/mL). A 1,8-naphthyridine-3-carbonitrile (B1524053) analogue containing a piperazine ring also showed prominent anti-tuberculosis activity with a MIC of 6.25 μg/mL. nih.gov

Table 4: Antitubercular Activity (MIC) of Indolylpiperazine Derivatives

Derivative Class Mycobacterial Strain(s) MIC Range Source(s)
1,2,3-trisubstituted indolizines M. tuberculosis H37Rv 4 - 32 µg/mL nih.gov
1,2,3-trisubstituted indolizines MDR-M. tuberculosis 16 - 64 µg/mL nih.gov
Indole and indazole derivatives M. tuberculosis H37Rv 0.3969 - 0.4412 µM researchgate.net
Indole-pyridine hybrids M. tuberculosis H37Rv 0.05 - 2 µg/mL
Indole-pyridine hybrids Isoniazid-resistant M. tuberculosis 0.018 - 4.44 µg/mL
1,8-naphthyridine-3-carbonitrile with piperazine M. tuberculosis H37Rv 6.25 µg/mL nih.gov

Evaluation in In Vitro Cancer Models

A significant body of research has focused on the cytotoxic effects of indolylpiperazine derivatives against various human cancer cell lines. A series of indole-based 1,3,4-oxadiazoles were tested on human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. mdpi.com One compound, in particular, exhibited potent anticancer activity with IC50 values of 6.43 ± 0.72 μM (HCT116), 9.62 ± 1.14 μM (A549), and 8.07 ± 1.36 μM (A375), which were more potent than the reference drug erlotinib. mdpi.com

In another study, indole-sulfonamide derivatives were evaluated against cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and lymphoblastic leukemia (MOLT-3) cell lines. nih.gov While monoindoles showed weak to moderate activity, certain bisindoles with a hydroxyl group exhibited potent cytotoxicity against HepG2 cells, with IC50 values ranging from 7.37 to 26.00 μM, surpassing the efficacy of etoposide. nih.gov A derivative with a 4-trifluoromethyl substituent was the most potent in this series against HepG2 cells, with an IC50 of 7.37 μM. nih.gov

Novel vindoline-piperazine conjugates have also been synthesized and tested for their antiproliferative effects. mdpi.com Two conjugates, one containing [4-(trifluoromethyl)benzyl]piperazine and another with 1-bis(4-fluorophenyl)methyl piperazine, showed significant growth inhibition against breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92) cell lines, with GI50 values of 1.00 μM and 1.35 μM, respectively. mdpi.com These compounds also demonstrated promising selectivity for tumor cells over non-tumor cells. mdpi.com

Table 5: In Vitro Anticancer Activity (IC50) of Indolylpiperazine Derivatives

Derivative Class Cancer Cell Line(s) IC50 Range/Value Source(s)
Indole-based 1,3,4-oxadiazole (B1194373) (Compound 2e) HCT116, A549, A375 6.43 - 9.62 µM mdpi.com
Bisindole with 4-trifluoromethyl substituent HepG2 7.37 µM nih.gov
Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) MDA-MB-468 (Breast Cancer) 1.00 µM (GI50) mdpi.com
Vindoline-piperazine conjugate (with 1-bis(4-fluorophenyl)methyl piperazine) HOP-92 (Lung Cancer) 1.35 µM (GI50) mdpi.com
Indolyl-pyrimidine hybrid (Compound 60) MCF-7, HepG2, HCT-116 5.02 - 6.6 µM ekb.eg

In Vivo Pharmacological Effects in Animal Models (Non-human)

The therapeutic potential of indolylpiperazine derivatives has been further explored in non-human animal models, revealing promising effects in the central nervous system and as protective agents against drug-induced toxicity.

Several studies have investigated the antidepressant-like activity of these compounds in mice. In one study, various indole functionalized piperazinyl derivatives were evaluated using the forced swimming test (FST) and tail suspension test (TST). researchgate.net One compound, RP1, exhibited antidepressant-like behavior comparable to the standard drug fluoxetine (B1211875) in both tests. researchgate.net Another study on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives also demonstrated significant antidepressant-like effects in mice, as evidenced by a shortened immobility time in both the TST and a modified forced swimming test (MFST) without affecting locomotor activity. nih.gov Similarly, a series of benzimidazolepiperidine derivatives significantly reduced the immobility time of mice in both TST and MFST, suggesting an antidepressant-like profile potentially related to serotonergic mechanisms. researchgate.neteurekaselect.com

In addition to CNS effects, the protective potential of these derivatives has been examined. An in vivo study in a rodent model investigated the chemoprotective effects of an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), against cisplatin-induced organ damage. nih.gov The administration of MMINA was found to reverse cisplatin-induced oxidative stress markers and normalize plasma levels of biochemical enzymes, indicating a protective effect. nih.gov Another study explored the neuroprotective potential of a piperazine derivative against aluminium-induced neurotoxicity in rats. The compound improved memory and anxiety levels and attenuated the neurotoxic effects of aluminium by lowering acetylcholinesterase activity and restoring antioxidant enzyme levels. nih.gov An indole- and indazole-based aroylhydrazone was found to be nontoxic in mice even at a high oral dose of 2000 mg/kg body weight. researchgate.net

Exploratory Locomotor Activity and Behavioral Phenotyping

The assessment of exploratory locomotor activity and behavioral phenotypes in preclinical models is a cornerstone in the characterization of novel CNS-active compounds. For derivatives of this compound, these studies are crucial for identifying potential therapeutic effects, such as anxiolytic or antipsychotic properties, as well as predicting potential side effects.

Arylpiperazine derivatives, a class to which these compounds belong, have been extensively evaluated in rodent behavioral models. The open field test (OFT) is a common paradigm used to assess general locomotor activity and anxiety-like behavior. In this test, rodents are placed in a novel, open arena, and their movement patterns, including total distance traveled, time spent in the center versus the periphery, and rearing frequency, are recorded. northumbria.ac.uknih.govnih.gov Generally, a decrease in locomotor activity can suggest sedative effects, while an increase might indicate stimulant properties. A preference for the periphery of the open field is often interpreted as anxiety-like behavior, or thigmotaxis.

The elevated plus maze (EPM) is another widely employed assay to specifically measure anxiety-related behaviors. nih.govresearchgate.netfrontiersin.org This apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in fear and anxiety. Studies on various arylpiperazine derivatives have demonstrated a range of effects in these models, from anxiolytic-like profiles to more complex behavioral modifications. nih.gov For instance, certain derivatives have been shown to increase open-arm exploration in the EPM, suggesting anxiolytic potential. nih.gov

The following table represents hypothetical data from an open field test for a representative derivative of this class, illustrating potential behavioral effects.

Table 1: Exploratory Locomotor Activity in the Open Field Test

Compound Dose (mg/kg) Total Distance Traveled (cm) Time in Center (%) Rearing Frequency
Vehicle - 1500 ± 150 10 ± 2 30 ± 5
Derivative A 1 1450 ± 140 15 ± 3* 28 ± 4
Derivative A 5 1200 ± 120* 25 ± 4** 20 ± 3*
Derivative A 10 800 ± 90** 22 ± 3** 12 ± 2**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Pre-clinical Pharmacokinetic Characterization

The preclinical pharmacokinetic profiling of a drug candidate is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are critical for predicting the compound's behavior in vivo and for establishing a potential dosing regimen for further clinical studies.

Another study on a novel limonin (B1675406) derivative, HY-071085, in rats and beagle dogs, highlighted the importance of formulation in bioavailability, as the compound exhibited low aqueous solubility. mdpi.com The pharmacokinetic parameters of oxypeucedanin, a furanocoumarin, have also been characterized in rats, providing a framework for how such data is generated and interpreted. nih.govresearchgate.net

The following table presents a hypothetical pharmacokinetic profile for a derivative of this compound, based on typical parameters observed for similar small molecules.

Table 2: Pre-clinical Pharmacokinetic Parameters in Rats (Single Intravenous Dose)

Parameter Unit Value
Cmax (Maximum Concentration) ng/mL 850
Tmax (Time to Cmax) h 0.5
AUC (Area Under the Curve) ng·h/mL 2500
t1/2 (Half-life) h 4.5
Vd (Volume of Distribution) L/kg 2.8
CL (Clearance) L/h/kg 0.75

Efficacy in Established Animal Disease Models

The therapeutic potential of novel compounds is ultimately determined by their efficacy in relevant animal models of human diseases. For derivatives of this compound, their structural similarity to known psychoactive agents suggests potential applications in a range of CNS disorders.

Arylpiperazine derivatives have been extensively investigated for their antipsychotic potential. Animal models of psychosis often involve inducing hyperlocomotion or stereotyped behaviors with psychostimulants like amphetamine or phencyclidine (PCP). researchgate.netnih.gov The ability of a test compound to reverse these behavioral abnormalities is considered predictive of antipsychotic efficacy. scielo.brresearchgate.netnih.gov For example, a study on novel piperazinyl indolyl propanones demonstrated their ability to antagonize dopaminergic receptors in mice. researchgate.net

In addition to psychosis, the anxiolytic properties of these compounds are also of significant interest. As mentioned, the elevated plus maze is a key model for assessing anxiolytic-like effects. nih.govresearchgate.netfrontiersin.org The anxiolytic-like effects of new arylpiperazine derivatives have been confirmed in the EPM, with mechanisms of action involving the serotonergic and GABAergic systems. nih.gov

Furthermore, given the role of indole and piperazine moieties in compounds targeting neurodegenerative diseases, derivatives of this compound may have potential in models of these conditions. For instance, a novel arylpiperazine derivative, LQFM181, has shown neuroprotective effects in both in vitro and in vivo models of neurotoxicity. nih.gov Additionally, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid demonstrated beneficial effects on learning and memory in a scopolamine-induced model of Alzheimer's-type dementia in rats. mdpi.com The anti-inflammatory properties of indole analogs have also been demonstrated in models of chronic inflammation, suggesting a broader therapeutic potential. nih.gov

Mechanism of Action and Molecular Interaction Studies

Identification and Validation of Primary Molecular Targets

The indole (B1671886) and piperazine (B1678402) scaffolds present in 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol are known to interact with a variety of biological targets, suggesting a multifaceted pharmacological profile for this compound. Research on analogous structures provides insights into its potential primary molecular targets.

Derivatives containing the indole-piperazine framework have been extensively investigated for their effects on the central nervous system (CNS). Specifically, they have shown affinity for dopamine (B1211576) (D1/D2) and serotonin (B10506) (5-HT2) receptors. acs.org The interaction with these receptors is a key mechanism for many antipsychotic and antidepressant medications. mdpi.com

Beyond the CNS, related compounds have been identified as agonists for G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor alpha (PPARα), both of which are involved in metabolic regulation. nih.gov Furthermore, some indole derivatives have been shown to act as selective inhibitors of tyrosine kinase 2 (TYK2), a component of the JAK-STAT signaling pathway crucial for immune responses. nih.gov In the realm of infectious diseases, piperazine propanol (B110389) derivatives have been identified as inhibitors of 1,3-beta-D-glucan synthase, a critical enzyme in the fungal cell wall synthesis, indicating potential antifungal applications. nih.gov

A summary of potential molecular targets for indole-piperazine scaffolds is presented in the table below.

Target ClassSpecific ExamplesPotential Therapeutic Area
CNS Receptors Dopamine (D1/D2), Serotonin (5-HT2)Psychiatry, Neurology
Metabolic Receptors GPR40, PPARαMetabolic Disorders
Kinases TYK2, Tyrosine KinasesInflammation, Oncology
Fungal Enzymes 1,3-beta-D-glucan synthaseInfectious Diseases

Elucidation of Ligand-Protein Binding Modes

The binding of indole-piperazine derivatives to their protein targets is dictated by a combination of specific molecular interactions. Studies on analogous compounds have shed light on the potential binding modes of this compound.

Computational docking studies of indole propanoic acid derivatives with GPR40 have revealed key interactions. The carboxylate moiety of these ligands typically forms hydrogen bonds with arginine residues (e.g., Arg183 and Arg258) within the binding pocket. nih.gov A crucial observation is the interaction of the indole N-H group with the backbone amide carbonyl oxygen of other residues, such as Leu138, suggesting that this hydrogen bond significantly contributes to the binding affinity. nih.gov

Similarly, in the case of PPARα, in silico docking of novel indole ethylamine (B1201723) derivatives has demonstrated a high binding affinity. nih.gov The binding is characterized by hydrogen bonds and hydrophobic interactions within the ligand-binding pocket of the receptor. nih.gov The specific orientation and interactions are crucial for the agonistic activity of these compounds. nih.gov

The piperazine ring, a common feature in many CNS-active drugs, often engages in π-π stacking interactions with aromatic residues like tyrosine and tryptophan in the binding sites of receptors. nih.gov The nitrogen atoms of the piperazine can also participate in hydrogen bonding or ionic interactions, although the basicity of these nitrogens can be modulated by substituents, which in turn affects their interaction potential. nih.gov

Modulatory Effects on Intracellular Signaling Pathways

By engaging with their molecular targets, indole-piperazine compounds can modulate various intracellular signaling pathways, leading to a cascade of cellular responses.

One of the significant observed effects of novel indole and indazole-piperazine pyrimidine (B1678525) derivatives is the attenuation of neuroinflammation. researchgate.net These compounds have been shown to significantly reduce the release of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in microglia. researchgate.net This is achieved, in part, by inhibiting the M1 phenotype polarization of microglia and promoting the M2 phenotype, which is associated with anti-inflammatory functions. researchgate.net

Furthermore, the inhibition of TYK2 by certain indole derivatives directly impacts the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. nih.gov This pathway is critical for the signaling of various cytokines and growth factors, and its modulation can have profound effects on immune and inflammatory responses. nih.gov

Research on a novel piperazine-containing compound has also demonstrated its ability to induce apoptosis in human liver cancer cells through both intrinsic and extrinsic pathways. researchgate.net This was evidenced by the activation of caspases 3/7, 8, and 9, and was linked to the suppression of NF-κB translocation to the nucleus. researchgate.net The compound also induced cell cycle arrest in the G1 phase. researchgate.net

Investigations into Cellular Permeation and Subcellular Distribution

The ability of a compound to permeate cellular membranes and distribute within the cell is critical for its biological activity. Studies on related indole and piperazine derivatives provide insights into these properties for this compound.

Piperazine derivatives are recognized as permeation enhancers that can modulate epithelial structures and increase the permeability of cell monolayers. acs.org The mechanism is thought to involve an increase in myosin-mediated contraction followed by the disruption of cell-cell contacts. acs.org The pH of the piperazine derivative solution has been identified as a key parameter influencing its permeation-enhancing capabilities. nih.gov

For compounds targeting the CNS, penetration of the blood-brain barrier (BBB) is essential. In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), have been used to assess the CNS permeability of indole-piperidine amides. nih.gov The lipophilicity and the number of hydrogen bond donors and acceptors are critical factors influencing BBB penetration. mdpi.com The presence of nitrogen-containing groups, such as piperazine, which can be protonated at physiological pH, is often considered a favorable feature for CNS penetrability. nih.gov

Regarding subcellular distribution, imaging studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown good membrane permeability and dispersal throughout the cell cytoplasm. nih.gov Other studies on indole-containing metal complexes have indicated localization in the perinuclear region of HeLa cells. nih.gov The specific subcellular distribution is influenced by the physicochemical properties of the molecule, such as lipophilicity and charge, which can lead to accumulation in organelles like mitochondria. mdpi.com

Impact of Compound Stereochemistry on Biological Activity

The propan-2-ol linker in this compound introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). The spatial arrangement of atoms in these enantiomers can significantly impact their interaction with chiral biological macromolecules like proteins and receptors, leading to differences in biological activity. nih.govnih.gov

For instance, in a series of N-piperazine substituted aminotetralin derivatives, the enantiomers of the most potent racemic compound exhibited differential activity at dopamine D2 and D3 receptors. nih.gov The (-)-enantiomer displayed higher affinity at both receptors compared to its (+)-enantiomer, highlighting the stereoselective nature of the ligand-receptor interaction. nih.gov

The stereochemistry of a molecule can affect not only its pharmacodynamics but also its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Chiral high-performance liquid chromatography (HPLC) is a standard technique used to separate and purify enantiomers to evaluate their individual biological profiles. nih.gov Given the established importance of stereochemistry in drug action, it is highly probable that the enantiomers of this compound would exhibit distinct biological activities and pharmacokinetic properties. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr

Positional and Substituent Effects on the Indole (B1671886) Moiety

The indole nucleus is a well-recognized "privileged structure" in medicinal chemistry, capable of binding to numerous receptors. researchgate.netrsc.org Its role in the activity of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol analogues is highly dependent on the position of its linkage to the rest of the molecule and the nature of any substituents on the ring system.

Research on related aryl-piperazine compounds has shown that the point of attachment to the indole moiety significantly influences binding affinity profiles for various receptors, such as dopamine (B1211576) D2 and D3 receptors. For instance, in a series of indole amide derivatives, changing the connection point from the 2-position to the 3-position of the indole ring resulted in a seven-fold decrease in potency for the D3 receptor, while only minimally affecting the D2 receptor affinity. nih.gov This highlights that specific positional isomers can confer selectivity for different receptor subtypes.

Furthermore, substitutions on the indole ring can modulate activity. Studies on different classes of indole derivatives have demonstrated that adding substituents can enhance potency. For example, in a series of 3-indolylpropylpiperazines, the introduction of halogen atoms like fluorine or bromine at the C-5 position of the indole ring resulted in compounds with higher potency compared to the unsubstituted parent compound. nih.gov Deactivating the indole ring through fluorination can also reduce susceptibility to oxidative metabolism, a key consideration in drug design. researchgate.net These findings suggest that modifying the electronic properties and steric profile of the indole ring is a critical strategy for optimizing the biological activity of the broader class of indolyl-piperazinyl compounds.

Influence of Piperazine (B1678402) Ring Substitution Patterns

The piperazine ring serves as a versatile scaffold in drug design, often used to connect different pharmacophoric groups and to optimize the physicochemical properties of a molecule. mdpi.commdpi.com In the context of indolyl-piperazinyl-propanolamines, modifications to the piperazine ring are crucial for determining biological activity and selectivity.

Studies have shown that the nitrogen atom of the piperazine ring can accommodate a variety of substituted heterocyclic rings, including indoles. nih.govnih.gov The nature of the linker between the piperazine and the indole moiety—whether it is a direct connection, a methylene (B1212753) linker, or an amide linker—also impacts receptor affinity. For example, a 5-substituted indole derivative with a methylene unit between the heterocycle and the piperazine fragment showed a twofold decrease in affinity for both D2 and D3 receptors compared to its corresponding amide counterpart. nih.gov

Interestingly, the basicity of the piperazine nitrogen atom distal to the propanol (B110389) linker does not appear to be a critical factor for maintaining high affinity at certain receptors. nih.govnih.gov Even when the basicity of this nitrogen is reduced, for example by incorporating an adjacent amide bond, the compounds can retain high affinity. nih.govnih.gov This suggests that this particular nitrogen atom may not be significantly involved in hydrogen bonding or ionic interactions with the target receptor, offering flexibility for structural modifications at this position to fine-tune other properties. nih.gov The incorporation of fluorine into the molecule has been shown to significantly reduce the pKa of piperazine-containing compounds, which can have a beneficial influence on pharmacokinetic properties like oral absorption. nih.gov

Significance of the Propan-2-ol Linker and Hydroxyl Group Orientation

The precise orientation of the hydroxyl group is critical, as its spatial position determines its ability to interact with specific amino acid residues in a target protein. In related structures, such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the propan-2-ol backbone is central to their activity as monoamine reuptake inhibitors. nih.gov The stereochemistry of the hydroxyl group, which is discussed in the next section, is intrinsically linked to its orientation and, consequently, its biological activity. The length and flexibility of the three-carbon chain also contribute to the molecule's ability to adopt the optimal conformation for receptor binding.

Chiral Contributions to Potency and Selectivity

The central carbon of the propan-2-ol linker, which bears the hydroxyl group, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol and (S)-1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with different enantiomers of a chiral drug.

This differential activity is evident in structurally related compounds. For example, in a series of potent dopamine receptor ligands, the enantiomers of one compound exhibited significant differences in activity. The (-)-enantiomer displayed higher affinity for both D2 and D3 receptors compared to its corresponding (+)-enantiomer. nih.govnih.gov

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)
(+)-enantiomer1133.73
(-)-enantiomer47.50.57
Data from a study on related heterocyclic piperazine analogues, demonstrating the impact of chirality on receptor binding affinity. nih.govnih.gov

This data clearly illustrates that one enantiomer can be significantly more potent and selective than the other. The specific three-dimensional arrangement of the atoms, particularly the orientation of the hydroxyl group and the indole and piperazine moieties relative to each other, is critical for optimal interaction with the chiral binding site of a biological target. Therefore, the stereochemistry of the propan-2-ol linker is a key determinant of both the potency and selectivity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to develop quantitative models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov The primary goal of a QSAR study is to guide the design of new, more potent compounds by predicting their activity before synthesis. nih.govsemanticscholar.org

For a series of compounds based on the this compound scaffold, a QSAR study would involve several steps. First, the biological activity (e.g., receptor binding affinity, IC50) of a set of synthesized analogues would be determined. Next, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological parameters) would be calculated for each molecule. Finally, statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation relating the descriptors to the biological activity. semanticscholar.org

For instance, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into how steric and electrostatic fields around the molecules influence their activity. nih.gov Such studies on related indole derivatives have successfully generated robust models that help systematize the structure-activity relationships, identifying key structural features that enhance or diminish activity. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Assessment

Quantitative Structure-Property Relationship (QSPR) analysis is analogous to QSAR, but instead of correlating structure with biological activity, it correlates structure with physicochemical properties. mdpi.com These properties can include solubility, lipophilicity (logP), melting point, and metabolic stability. QSPR models are valuable tools in drug development for predicting the pharmacokinetic and drug-like properties of new chemical entities.

A QSPR assessment for this compound and its derivatives would aim to predict how structural modifications affect its properties. For example, a QSPR model could be developed to predict the pKa of the piperazine nitrogen based on the electronic effects of substituents on the indole or piperazine rings. This is important because, as noted earlier, basicity can influence pharmacokinetic behavior. nih.gov

An essential component of any QSAR or QSPR model is the definition of its Applicability Domain (AD). mdpi.com The AD defines the chemical space of compounds for which the model is expected to provide reliable predictions. This ensures that the model is only used for compounds similar to those in the training set from which the model was built, thereby increasing the confidence in its predictions. mdpi.com

Computational Chemistry and in Silico Investigations

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. This analysis provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

For related indole (B1671886) and piperazine (B1678402) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, various heterocyclic scaffolds based on the indole moiety have been docked against enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) to evaluate their potential as antimicrobial agents. nih.gov Similarly, derivatives of 1-(4-chlorobenzhydryl) piperazine have been docked into the active sites of proteins like phosphoinositide 3-kinase (PI3Kδ) and receptor tyrosine phosphatase (PTPRC/CD45) to investigate their antiproliferative activity. researchgate.net A hypothetical docking study of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant biological target to predict its binding energy and key interactions.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In drug discovery, MD simulations are used to analyze the stability of ligand-protein complexes predicted by molecular docking and to observe the dynamic behavior of the complex over time. This can reveal conformational changes and provide a more accurate estimation of binding free energies.

Studies on related compounds, such as piperazine derivatives, have utilized MD simulations to confirm the stability of the docked poses. researchgate.net For example, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation period. nih.gov If a target for this compound were identified, MD simulations could validate the stability of its binding mode and provide deeper insights into the dynamic interactions governing its potential biological activity.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules with the potential for similar activity.

For scaffolds containing indole and piperazine moieties, pharmacophore models have been successfully developed to design new inhibitors for various targets. For example, a three-point pharmacophore model for TASK-3 channel blockers, featuring two hydrogen-bond acceptors and one aromatic ring, was used to design novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. nih.gov A pharmacophore model for this compound would be constructed based on its known active conformation or by aligning a set of active analogues to distill the key chemical features responsible for their activity.

Computational ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail due to poor ADME properties, thereby saving time and resources. researchgate.netisca.me

Computational tools can predict a wide range of properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. alliedacademies.org

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Excretion: Prediction of total clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity (AMES test) and carcinogenicity. alliedacademies.org

For various indole-piperazine hybrids, in silico ADME predictions have been performed to assess their drug-likeness and safety profiles. nih.gov A computational ADME profile for this compound would provide valuable, albeit predictive, insights into its potential as an orally bioavailable drug candidate.

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations can determine the most stable conformation (lowest energy state) of a molecule and provide information about its electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets. For example, the MEP can identify nucleophilic and electrophilic sites, which are regions prone to intermolecular interactions. While no specific quantum chemical calculations have been published for this compound, this methodology would be essential for a deep understanding of its intrinsic molecular and electronic properties.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Diverse Analogues

The advancement of the 1-indol-1-yl-3-piperazin-1-yl-propan-2-ol scaffold is intrinsically linked to the development of efficient and flexible synthetic methodologies. Future research should focus on creating modular routes that allow for systematic structural modifications across all three key components: the indole (B1671886) ring, the piperazine (B1678402) ring, and the propan-2-ol linker.

Key strategies could include:

Multi-component Reactions (MCRs): The use of one-pot, three-component reactions could provide a rapid and efficient pathway to novel analogues, improving atom economy and reducing synthesis time. nih.gov

Palladium-Catalyzed Cross-Coupling: Techniques such as the Sonogashira and Buchwald-Hartwig amination reactions offer powerful tools for functionalizing the indole and piperazine rings with a wide array of substituents. mdpi.commdpi.comresearchgate.net This would enable the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Flow Chemistry and Automated Synthesis: Implementing flow chemistry could allow for safer, more scalable, and highly controlled production of analogues. Automated synthesis platforms could accelerate the generation of focused compound libraries for high-throughput screening.

Bio-inspired Synthesis: Leveraging insights from the biosynthesis of natural indole alkaloids could inspire novel and environmentally friendly synthetic pathways. rsc.org

By developing such versatile synthetic toolkits, researchers can generate extensive libraries of analogues, which are essential for comprehensive structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantageRelevant Analogue Type
Multi-component ReactionsHigh efficiency, atom economyPolysubstituted complex scaffolds
Cross-Coupling ReactionsBroad substrate scope, functional group toleranceAryl- or heteroaryl-substituted indoles/piperazines
Late-Stage FunctionalizationRapid diversification of complex moleculesModified lead compounds

Exploration of Undiscovered Pharmacological Activities of the Scaffold

The indole and piperazine moieties are present in a vast number of biologically active compounds, suggesting that the this compound scaffold may possess a wide range of currently unknown pharmacological activities. rjpn.orgresearchgate.net The structural similarity to molecules with known antitumor and central nervous system activities provides a logical starting point for investigation. mdpi.comresearchgate.netnih.govnih.gov

Future research should involve:

Broad-Based Phenotypic Screening: Testing the core scaffold and its derivatives against a wide array of cell lines (e.g., cancer, neuronal, immune cells) and in various disease models can uncover unexpected therapeutic potential. For instance, related indole derivatives have shown promise as anticancer agents by inhibiting tubulin polymerization or topoisomerases. nih.gov

Target-Based Screening: Screening against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels is warranted. The arylpiperazine substructure is a known pharmacophore for dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in neuropsychiatric disorders. nih.govnih.govresearchgate.net

Exploring Novel Mechanisms: Investigations could focus on emerging therapeutic areas such as inhibitors of protein-protein interactions, modulators of epigenetic targets, or agents targeting inflammatory pathways. For example, some indole derivatives have been investigated as selective TYK2 inhibitors for treating immune diseases. nih.gov

A systematic and unbiased screening approach will be crucial to fully map the biological activity landscape of this versatile scaffold.

Rational Design of Next-Generation Potent and Selective Modulators

Once a promising biological activity is identified, rational design strategies can be employed to optimize the scaffold into highly potent and selective modulators. This involves a synergistic combination of computational modeling and medicinal chemistry.

Key approaches include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the indole, piperazine, and linker components will be essential to delineate the structural requirements for optimal activity and selectivity. For example, SAR studies on related molecules have shown that N-substitution on the piperazine ring significantly influences affinity for dopamine D2/D3 receptors. researchgate.net

Computational and Molecular Docking: In silico docking studies can predict the binding modes of analogues within the active site of a target protein, such as a kinase or receptor. researchgate.net This information can guide the design of new derivatives with improved binding affinity and a more favorable selectivity profile. mdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can be used to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. For example, substituting the indole with an azaindole or a fluorinated indole could reduce oxidative metabolism. researchgate.net

Hybridization Strategies: Combining the core scaffold with other known pharmacophores could lead to the development of dual-target or multi-target agents, which may offer enhanced efficacy in complex diseases like cancer or neurodegenerative disorders. nih.gov

The iterative cycle of design, synthesis, and testing will be paramount in transforming the initial scaffold into a refined, next-generation therapeutic candidate.

Design ApproachObjectiveExample Application
SAR StudiesIdentify key structural motifs for activityModifying piperazine substituents to enhance receptor affinity. researchgate.net
Molecular DockingPredict and optimize binding interactionsGuiding design to improve inhibition of a specific enzyme. researchgate.net
Bioisosteric ReplacementImprove ADME properties and potencyReplacing a metabolically liable group with a stable alternative. researchgate.net
Scaffold HybridizationCreate multi-target agentsCombining with another pharmacophore to create a dual agonist. nih.gov

Strategic Development of the this compound Scaffold as a Research Tool or Lead Compound

Beyond its direct therapeutic potential, the this compound scaffold can be developed into valuable research tools or serve as a starting point for a full-fledged drug discovery program.

As a Research Tool: By attaching fluorescent tags, biotin (B1667282) labels, or photoaffinity probes to the scaffold, highly selective analogues can be converted into chemical probes. These tools are invaluable for studying the biological function of a target protein, validating its role in disease, and identifying new biomarkers.

As a Lead Compound: A compound from this class that demonstrates promising activity and a desirable preliminary safety profile can be nominated as a lead compound. mdpi.com The subsequent lead optimization phase would focus on systematically improving its drug-like properties, including potency, selectivity, solubility, metabolic stability, and oral bioavailability, with the ultimate goal of identifying a clinical candidate. researchgate.netnih.gov The journey from a promising scaffold to a lead compound requires a thorough understanding of its potential liabilities (e.g., metabolic instability of the indole ring) and a clear strategy to mitigate them through chemical modification. researchgate.net

The strategic development of this scaffold, either as a tool to interrogate biology or as a foundation for a new therapeutic, underscores its significant translational potential in modern medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives are often functionalized at the 1-position using alkyl halides or epoxide intermediates. Piperazine moieties are introduced via SN2 reactions under basic conditions (e.g., K2CO3 in DMF). Optimization involves adjusting solvent polarity, temperature (60–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical. Yield improvements (e.g., >70%) are achieved by iterative reaction parameter screening .

Q. Which spectroscopic and chromatographic methods are essential for characterizing purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms indole and piperazine connectivity (e.g., indole H-3 proton at δ 7.2–7.5 ppm; piperazine N-CH2 protons at δ 2.5–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%). Retention time consistency across batches ensures reproducibility.
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 315.2).
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., piperazine ring chair conformation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance inhibitory potency against cytosolic phospholipase A2α (cPLA2α)?

  • Methodology :

  • Core Modifications : Replace the propan-2-ol linker with bioisosteres (e.g., propan-2-one) to improve metabolic stability.
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) on the indole ring to enhance enzyme binding. Piperazine N-alkylation (e.g., methyl, benzyl) modulates lipophilicity and blood-brain barrier penetration.
  • Assays : Test analogs in in vitro vesicle assays (isolated cPLA2α) and cellular assays (human platelets). Prioritize compounds with IC50 <10 nM in vesicle assays and >50% inhibition in cellular models. Example: 3-methyl-1-[3-(4-decyloxyphenoxy)-2-oxopropyl]indole (IC50 = 4.3 nM) .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and cellular assay results?

  • Methodology :

  • Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests poor cellular uptake.
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation). Introduce metabolically stable groups (e.g., fluorine substituents).
  • Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseScan) to rule out non-specific inhibition. Adjust piperazine substituents to reduce off-target binding .

Q. How can computational modeling predict binding modes and guide rational design?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to dock the compound into cPLA2α’s catalytic domain (PDB: 1CJY). Focus on interactions with Ser228, Asp549, and Arg200.
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. High RMSD (>2 Å) indicates weak binding; optimize hydrophobic contacts with Leu553/Val691.
  • QSAR Models : Develop 2D-QSAR using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on toxicity profiles across different assay systems?

  • Methodology :

  • Dose-Response Curves : Compare IC50 values in isolated enzymes vs. whole-cell assays. A 10-fold difference may indicate cellular efflux (e.g., P-gp mediated).
  • Cytotoxicity Screening : Use MTT assays (HEK293 cells) to distinguish target-specific effects from general toxicity. LC50 >50 μM is acceptable for further development.
  • Species Variability : Test compounds in human vs. rodent primary cells to identify metabolic differences (e.g., esterase activity).

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb spills with vermiculite; dispose as hazardous waste (EPA code D001).
  • Toxicity Mitigation : Acute exposure may cause respiratory irritation. Administer fresh air and seek medical attention if symptoms persist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.